1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone
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Description
Synthesis Analysis
The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone and its derivatives involves condensation reactions, where various substituted phenyl benzeneazo acetyl acetones are synthesized through the condensation of malon derivatives with acetyl acetones in the presence of glacial acetic acid as a medium. These reactions highlight the versatility of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone in forming complex molecular structures (Pareek, Joseph, & Seth, 2010).
Molecular Structure Analysis
Studies on the molecular and crystal structures of derivatives of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone, such as those involving x-ray analysis, have provided insights into the conformational isomerism and stability of these compounds. These analyses are essential for understanding the reactivity and physical properties of the compounds under study (Foces-Foces, Fernández-castaño, Claramunt, Escolástico, & Elguero, 1996).
Chemical Reactions and Properties
1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone undergoes various chemical reactions, including condensation with aromatic diazonium salts and phenylhydrazine, leading to the formation of arylhydrazones, pyridazines, and indolylpyrazoles. These reactions demonstrate the compound's reactivity towards electrophilic reagents and its utility in synthesizing a wide range of pyrazole-based derivatives (Mohamed, Elnagdi, & Abdel-Khalik, 2001).
Physical Properties Analysis
The physical properties of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone derivatives, such as solubility, melting point, and crystalline structure, have been characterized through various spectroscopic and crystallographic methods. These properties are crucial for determining the compound's suitability in different applications, including its role in medicinal chemistry and materials science.
Chemical Properties Analysis
The chemical properties of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone, including its reactivity with different chemical reagents and conditions, have been explored through the synthesis of diverse derivatives. These studies provide valuable information on the potential of this compound in organic synthesis and the development of new chemical entities with significant biological or physical properties.
- (Pareek, Joseph, & Seth, 2010)
- (Mohamed, Elnagdi, & Abdel-Khalik, 2001)
- (Foces-Foces, Fernández-castaño, Claramunt, Escolástico, & Elguero, 1996)
Scientific Research Applications
Synthesis and Characterization in Chemistry
- 1-(3,5-Dimethyl-1H-Pyrazol-1-yl)acetone has been used in synthesizing metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands, revealing different complex structures based on the solvent used (Guerrero et al., 2008).
Multicomponent Synthesis
- The compound plays a role in the one-pot synthesis of pyrazolyl triazolo thiadiazinyl chromen-2-ones, showcasing its utility in creating diverse chemical structures (Pavurala & Vedula, 2015).
Reactivity Studies
- Studies on its reactivity towards electrophilic reagents have led to the formation of various new pyrazoles, underlining its versatile chemical reactivity (Mohamed, Elnagdi, & Abdel-Khalik, 2001).
Structural Characterization
- It is instrumental in the synthesis and structural characterization of compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, aiding in the expansion of chemical libraries (Lan, Zheng, & Wang, 2019).
Novel Compound Synthesis
- In another application, it has been used in the synthesis of novel 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives, demonstrating its role in creating new chemical entities (Hote & Lokhande, 2014).
Facile Synthesis and Characterization
- It has facilitated the synthesis and characterization of new pyrazoles, illustrating its utility in facile synthetic routes (Pareek, Joseph, & Seth, 2010).
Environmental-Friendly Medium in Reactions
- Its use in reactions in an eco-friendly medium like lemon juice has been explored, showcasing its adaptability in greener chemistry practices (Milovanović et al., 2019).
Biological Evaluation
- In the biological domain, it's been used in the synthesis of compounds like ethoxyphthalimide derivatives of pyrazolylthiazoloisoxazoles, which have been evaluated for antimicrobial activity (Thadhaney et al., 2011).
Anticancer Activity Studies
- The compound has also been part of research in synthesizing complexes with potential anticancer activities, as seen in Pd(II) complex studies (Lasri et al., 2021).
Selective Coordination in Ligands
- It has been used to study selective coordination in armed ligands for metals like cobalt(II) and copper(II), contributing to coordination chemistry (Hadda et al., 2007).
Antibacterial Activity Screening
- The synthesis and screening of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone derivatives for antibacterial activity highlight its potential in medicinal chemistry (Al-Smaisim, 2012).
properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-4-7(2)10(9-6)5-8(3)11/h4H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLPGYNPJZZIGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363327 |
Source
|
Record name | 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone | |
CAS RN |
361343-66-0 |
Source
|
Record name | 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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